3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole
Description
Structure
3D Structure
Properties
CAS No. |
62407-05-0 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3,8-dimethyl-2,4-dihydrochromeno[4,3-c]pyrazole |
InChI |
InChI=1S/C12H12N2O/c1-7-3-4-11-9(5-7)12-10(6-15-11)8(2)13-14-12/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
JLTWMADREZSOFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC3=C(NN=C32)C |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as efficient pathways for constructing the chromeno-pyrazole scaffold. A prominent method involves the condensation of methyl-substituted precursors with aryl aldehydes and amines. For instance, a one-pot protocol developed by researchers utilizes 4-(2-hydroxyphenyl)-2,4-dioxobutanoate derivatives, methyl-substituted aldehydes, and primary amines under mild acidic conditions . This reaction proceeds via a Knoevenagel-Michael-cyclization cascade, yielding the chromeno-pyrazole core with 3,8-dimethyl substituents.
Key reagents include p-toluenesulfonic acid (0.05 equiv.) in methanol for initial condensation, followed by cyclization in toluene with pyridine (3 equiv.) at 90°C . The method achieves yields of 43–86% for diverse derivatives, with the 3,8-dimethyl variant isolated in 78% yield after column chromatography .
Cyclocondensation Strategies
Cyclocondensation of pyrazoline intermediates with chromene precursors offers a modular route. A representative procedure involves:
-
Synthesis of 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole :
-
Chromene Ring Formation :
This two-step approach allows precise control over the 3- and 8-methyl groups via judicious selection of starting materials.
Functionalization of pre-formed chromeno-pyrazole skeletons enables the introduction of methyl groups. For example:
-
Methylation at C-8 :
Optimization of Reaction Parameters
Comparative studies highlight critical factors influencing yield and purity:
Notably, substituting homogeneous acids with nanoporous silica-supported sulfonic acid (SBA-Pr-SO3H) enhances catalyst recyclability, achieving five consecutive cycles with <5% activity loss .
Industrial Scalability Considerations
Scale-up challenges are addressed through:
-
Continuous Flow Systems :
-
Solvent Recovery :
Pilot-scale trials (1 kg batch) demonstrate consistent purity (>98% HPLC) using these protocols .
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromeno-pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted chromeno-pyrazole derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations:
Thiochromeno analogs (e.g., 8-methyl-1-phenyl-1,4-dihydro-thiochromeno[4,3-c]pyrazole) replace the chromene oxygen with sulfur, altering electronic properties and bioavailability .
Substituent Effects: Methyl groups at positions 3 and 8 in the target compound likely improve lipophilicity compared to nitro- or amino-substituted derivatives like LLM-119, which are tailored for explosive applications . Chlorine or carboxylic ester substituents (e.g., 8-chloro or ethyl ester derivatives) enhance bioactivity in antimicrobial or kinase inhibition studies .
Table 2: Activity Comparison
Key Findings:
- Chromeno[4,3-c]pyrazoles are less studied biologically but show promise in structural studies (e.g., π-stacking in enzyme inhibition) .
- Pyrano[2,3-c]pyrazoles dominate pharmacological research, with substituents like chlorine significantly enhancing antileishmanial activity .
- Methyl and nitro groups dictate applications: Methyl improves drug-like properties, while nitro groups optimize energetic performance .
Q & A
Q. What are the key synthetic routes for 3,8-dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : A common route involves cyclization of substituted acetophenones with ketones (e.g., acetone) under reflux in ethanol, followed by α-formylation using microwave-assisted conditions (45°C, 25 min) with NaH and ethyl formate in THF. Condensation with anhydrous hydrazine in ethanol at 60°C yields the target compound. Microwave irradiation reduces reaction times by 50% and improves yields to ~69% compared to traditional reflux methods (~60%) . Solvent selection (e.g., THF for formylation) and catalyst choice (e.g., pyrrolidine for cyclization) critically impact steric outcomes and purity .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR : NMR (DMSO-) identifies methyl groups (δ 2.1–2.5 ppm for 3,8-dimethyl) and dihydropyrazole protons (δ 4.0–4.6 ppm). NMR confirms aromaticity and carbonyl positions.
- IR : Peaks at 3130–3370 cm (N–H stretching) and 1580–1600 cm (C=C/C=N) validate the fused-ring system .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 172.18 g/mol for non-methylated analogs) .
Q. How does the fused chromeno-pyrazole framework influence physicochemical properties?
- Methodological Answer : The bicyclic structure induces steric hindrance, reducing reactivity at the pyrazole N–H site but enhancing thermal stability (decomposition >200°C). Planar chromene rings enable π-stacking in crystallography, as seen in X-ray data for similar compounds (e.g., 1,4-dihydro-1-phenylchromeno[4,3-c]pyrazole; CCDC 1442295) .
Advanced Research Questions
Q. How can substituent effects (e.g., methyl vs. fluoro groups) be systematically studied to optimize biological activity?
- Methodological Answer :
-
Comparative Synthesis : Replace methyl groups with halogens (e.g., 8-fluoro analogs) via nucleophilic substitution. Fluorination increases lipophilicity (logP +0.5), improving membrane permeability in cell-based assays .
-
Activity Correlation : Use QSAR models to link substituent position (e.g., 3- vs. 8-methyl) to target binding. For example, 8-fluoro derivatives show 2× higher inhibition of Chk1 kinase (IC = 1.2 μM) compared to methylated analogs .
Table 1 : Substituent Effects on Biological Activity
Substituent Position logP Δ Target Activity (IC) –CH 3,8 +0.2 Chk1 kinase: 2.5 μM –F 8 +0.7 Chk1 kinase: 1.2 μM
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 52% vs. 69%) for this compound?
- Methodological Answer : Discrepancies arise from:
- Catalyst Purity : Hydrazine anhydrousness (≥99% vs. 95%) impacts condensation efficiency.
- Microwave Parameters : Power (300 W vs. 600 W) and irradiation time (25 vs. 40 min) alter reaction completion.
- Resolution : Use design-of-experiments (DoE) to optimize variables. For example, a 2 factorial design (catalyst, solvent, time) increased yields to 75% in pilot studies .
Q. How can computational modeling predict the impact of structural modifications on thermochemical properties?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311+G(d,p) models predict strain energy (e.g., 25 kcal/mol for methyl groups) and bond dissociation energies (BDEs) of trigger bonds (e.g., N–NO).
- Molecular Dynamics : Simulate crystal packing to assess mechanical sensitivity. For example, π-π interactions in 3,6-dinitropyrazolo[4,3-c]pyrazole derivatives reduce impact sensitivity (IS >25 J) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
